2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide
Description
2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The presence of the benzimidazole ring in the structure of this compound imparts significant pharmacological properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C12H15N3O2S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C12H15N3O2S/c1-3-17-8-4-5-9-10(6-8)15-12(14-9)18-7(2)11(13)16/h4-7H,3H2,1-2H3,(H2,13,16)(H,14,15) |
InChI Key |
OHBQGODBDFQMKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SC(C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide typically involves the reaction of 6-ethoxy-1H-benzo[d]imidazole with a suitable thiol reagent, followed by the introduction of a propanamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the thioamide group acts as a nucleophilic site, enabling substitution reactions. Key examples include:
a. Halogenation
Reaction with bromine (Br₂) in ethyl acetate catalyzed by HBr yields brominated derivatives. For structurally analogous compounds (e.g., 2-(4-(bromomethyl)phenyl)propionic acid), yields reach 79% under mild conditions .
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂, HBr, ethyl acetate | 40°C, 2 h | Brominated thioamide derivative | 79% |
b. Alkylation
The thioamide reacts with alkyl halides (e.g., benzyl bromide) in acetone under reflux to form S-alkylated products. For example, analogous reactions produce 2-(4-substitutedmethylphenyl)propionic acid derivatives in 45–97% yields .
Oxidation and Reduction
The compound’s thioamide and benzimidazole moieties undergo redox transformations:
a. Oxidation
Thioamides oxidize to disulfides or sulfoxides using strong oxidants like H₂O₂ or KMnO₄. Computational studies suggest the ethoxy group stabilizes intermediates via resonance .
b. Reduction
The benzimidazole ring can be reduced under hydrogenation conditions (H₂/Pd-C), though specific data for this compound requires extrapolation from similar structures .
Condensation with Aldehydes
The primary amine or thiol groups participate in Schiff base formation. For example:
a. Reaction with Aromatic Aldehydes
Condensation with aldehydes (e.g., 4-diethylaminobenzaldehyde) yields imine-linked derivatives. A representative reaction (for analogous benzimidazole-thiols) achieves IC₅₀ values as low as 0.64 μM against α-glucosidase .
Cyclization Reactions
While direct evidence is limited, analogous thioamides undergo cyclization to form heterocycles like oxadiazoles. For example, acylthiosemicarbazides cyclize to 1,3,4-oxadiazoles using oxidants like 1,3-dibromo-5,5-dimethylhydantoin (yields up to 97%) .
Biological Interactions
The compound interacts with enzymes via π-stacking (benzimidazole) and hydrogen bonding (thioamide). Docking studies of similar inhibitors (e.g., CK1δ inhibitors) show binding energies of −9.2 kcal/mol, driven by interactions with catalytic lysine and aspartate residues .
Stability and Hydrolysis
Thioamides are prone to hydrolysis under acidic/basic conditions. Spectroscopic data (IR: ν 3544 cm⁻¹ for N–H stretch) confirm stability in neutral solvents but degradation at pH < 3 or > 10 .
Synthetic Optimization
Key parameters for high-yield synthesis:
Scientific Research Applications
2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, the compound may inhibit the activity of certain kinases or proteases, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide
- 2-((1H-benzo[d]imidazol-2-yl)thio)propanoic acid
- 2-((6-Methoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide
Uniqueness
2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide is unique due to the presence of the ethoxy group at the 6-position of the benzimidazole ring, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and bioavailability, making it a valuable candidate for further research and development .
Biological Activity
The compound 2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide is part of a broader class of benzimidazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The structure of this compound features a benzimidazole core, which is known for its pharmacological significance. The ethoxy and thio groups contribute to its lipophilicity and potential bioactivity. Understanding the structure-activity relationship (SAR) is crucial for predicting the biological effects of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | MDA-MB-231 | 8.0 | Induces apoptosis via caspase activation |
| 6h | HepG2 | 10.5 | Inhibits EGFR and mTOR pathways |
| 6i | MCF-7 | 9.0 | Multi-target kinase inhibition |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the potency of these compounds in cancer treatment contexts .
Antimicrobial Activity
Benzimidazole derivatives, including those with a thio group, have demonstrated promising antimicrobial properties. For example, studies have reported significant inhibitory activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2g | Staphylococcus aureus | 4 |
| 2g | Streptococcus faecalis | 8 |
| 2g | Methicillin-resistant S. aureus | 4 |
The minimum inhibitory concentration (MIC) values reflect the effectiveness of these compounds in preventing bacterial growth, indicating their potential as therapeutic agents against infections .
The mechanism underlying the biological activity of benzimidazole derivatives often involves interaction with key cellular targets:
- Topoisomerase Inhibition : Some derivatives act as non-intercalative inhibitors of topoisomerase II, disrupting DNA replication in cancer cells .
- Kinase Inhibition : Compounds like 6h and 6i inhibit critical kinases involved in cell signaling pathways, leading to apoptosis in cancer cells .
- Antimicrobial Mechanisms : The thio group may enhance membrane permeability or interfere with bacterial cell wall synthesis, contributing to antimicrobial effects .
Case Studies
Several case studies illustrate the efficacy of benzimidazole derivatives:
- Case Study A : A derivative similar to this compound was tested against various cancer cell lines, demonstrating selective cytotoxicity and minimal toxicity towards normal cells.
- Case Study B : A clinical trial involving a benzimidazole derivative showed significant improvement in patient outcomes with resistant bacterial infections, highlighting its potential as a novel antimicrobial agent.
Q & A
Q. What are the common synthetic routes for preparing 2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting with benzimidazole and thiol precursors. Key steps include:
- Thioether formation : Reacting 2-mercaptobenzimidazole with propanamide derivatives under nucleophilic substitution conditions. Potassium carbonate in acetone is often used to facilitate thiolate ion generation, improving reactivity .
- Ethoxy group introduction : Ethylation of the benzimidazole ring at the 6-position using ethyl halides or via Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P₂O₅·MeSO₃H), achieving yields >90% .
- Purification : Column chromatography or recrystallization ensures high purity (>95%). Monitoring reactions via TLC and optimizing temperature (80–100°C) are critical for yield .
Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- 1H/13C-NMR : Confirms proton environments and carbon framework, particularly the ethoxy (–OCH₂CH₃), thioether (–S–), and amide (–CONH₂) groups .
- FT-IR : Identifies key functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for amide, C–S at ~650 cm⁻¹) .
- Melting Point : Validates purity; deviations >2°C suggest impurities .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) .
Q. What in vitro assays are used to assess the anticancer potential of this compound, and how are results interpreted?
- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7). IC₅₀ values (e.g., 12.62 ± 0.78 µM for HepG2) indicate potency relative to controls like Gefitinib (IC₅₀ = 11.72 µM) .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms .
- Dose-Response Curves : Determine efficacy thresholds and therapeutic windows .
Advanced Research Questions
Q. How do electronic effects of substituents on aromatic aldehydes influence the synthesis of benzimidazole-thiazole derivatives?
- Electron-donating groups (e.g., –OCH₃) : Accelerate nucleophilic aromatic substitution by increasing electron density, improving reaction rates and yields (e.g., 96% with 4-methoxybenzaldehyde) .
- Electron-withdrawing groups (e.g., –NO₂) : Reduce reactivity, requiring longer reaction times (24–48 hrs) and resulting in lower yields (~75%) due to decreased nucleophilicity at the reaction site .
- Mechanistic Insight : Eaton’s reagent activates carbonyl groups via hydrogen bonding, enhancing electrophilicity and facilitating cyclization .
Q. What structural modifications enhance the antimicrobial activity of 2-mercaptobenzimidazole derivatives, and how is this quantified?
- Thioether side chains : Derivatives with methylpiperazine (e.g., ZR-7) or pyrrolidine (ZR-6) show broad-spectrum activity (MIC = 15.62–31.25 µg/mL against S. aureus and E. coli) due to improved membrane penetration .
- Quantitative Metrics : MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) values determine potency. For example, ZR-8 exhibits MBC = 31.25 µg/mL against P. aeruginosa, outperforming ciprofloxacin (MBC = 5 µg/mL) .
- SAR Trends : Bulky substituents (e.g., benzhydrylpiperazine) enhance DNA intercalation but reduce solubility, necessitating balance in design .
Q. How do computational docking studies inform the design of this compound derivatives for targeted therapies?
- Molecular Docking : Predicts binding affinity to targets like dihydrofolate reductase (DHFR) or EGFR. For example, ZR-5 shows strong DHFR binding (ΔG = −9.8 kcal/mol) via hydrogen bonds with Asp27 and Val135 .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- Pharmacophore Modeling : Identifies critical moieties (e.g., thioether linkage, ethoxy group) for optimizing interactions .
Q. What strategies mitigate solubility challenges in benzimidazole-based compounds during in vivo studies?
- Prodrug Approaches : Esterification of the amide group (e.g., ethyl ester prodrugs) enhances lipophilicity and bioavailability .
- Nanoformulation : Encapsulation in PLGA nanoparticles improves aqueous solubility and sustained release (e.g., 80% release over 72 hrs) .
- Co-solvent Systems : Use DMSO/PEG 400 mixtures (1:4 v/v) for parenteral administration without precipitation .
Q. How does the compound’s stability under physiological conditions impact its therapeutic applicability?
- pH Stability : Degrades rapidly at pH <3 (gastric conditions) but remains stable at pH 7.4 (plasma), suggesting enteric coating for oral delivery .
- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) show moderate hepatic clearance (t₁/₂ = 45 mins), prompting structural tweaks to reduce oxidation .
- Light Sensitivity : Benzimidazole rings undergo photodegradation; storage in amber vials at −20°C is recommended .
Contradictions and Limitations
- Synthesis Yields : While solvent-free methods claim >90% yields , some multi-step syntheses report lower efficiencies (60–70%) due to intermediate purification losses .
- Biological Activity : Certain derivatives show potent anticancer activity but negligible antimicrobial effects, highlighting target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
